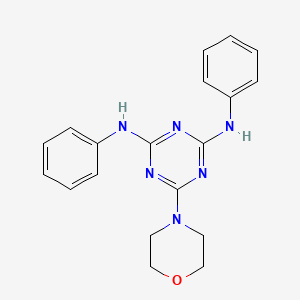

1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl-

Description

Systematic Nomenclature and Synonym Taxonomy

The systematic nomenclature of this triazine derivative follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine. This nomenclature precisely describes the molecular architecture, indicating the presence of morpholino and diphenyl amino substituents at specific positions on the triazine ring system. The compound is registered under Chemical Abstracts Service number 43167-79-9, providing a unique identifier for database searches and regulatory documentation.

Alternative nomenclature systems have generated numerous synonyms for this compound, reflecting different naming conventions and structural perspectives. The compound is frequently referenced as 2,4-Dianilino-6-(4-morpholinyl)-1,3,5-triazine, emphasizing the presence of two aniline-derived substituents. Additional synonyms include 2,4-bis(anilino)-6-(4-morpholino)-1,3,5-triazine and 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine. The diversity of naming conventions reflects the compound's structural complexity and the various approaches used by different chemical databases and suppliers.

Commercial suppliers have adopted specific catalog designations for this compound, with notable examples including catalog number 6353CD from AK Scientific and B25742.03 from Thermo Scientific Chemicals. These commercial identifiers facilitate procurement and quality control processes in research and industrial applications. The compound's entry in PubChem database under Compound Identification Number 780750 provides additional verification of its chemical identity.

Molecular Architecture Analysis via X-ray Crystallography

X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement within crystalline structures, providing unparalleled insight into molecular architecture. The experimental science of X-ray crystallography utilizes the interaction between incident X-rays and the crystalline lattice to generate diffraction patterns that reveal electron density distributions and atomic positions. For triazine compounds, crystallographic analysis typically involves mounting carefully prepared crystals in specialized goniometers that allow precise positioning within the X-ray beam.

The crystallographic investigation of 1,3,5-triazine derivatives requires high-quality crystals with dimensions typically exceeding 0.1 millimeters in all directions. The mounting process involves securing the crystal specimen using specialized loops or capillaries, followed by flash-freezing with liquid nitrogen to minimize radiation damage and reduce thermal motion effects. The data collection process employs monochromatic X-rays to generate regular diffraction patterns, with each compound producing a unique fingerprint based on its atomic arrangement.

Computational processing of crystallographic data involves sophisticated algorithms that combine diffraction intensities with complementary chemical information to construct detailed atomic models. The refinement process utilizes numerical optimization techniques to achieve the best fit between experimental observations and theoretical predictions. For substituted triazines, these analyses reveal critical information about bond lengths, bond angles, and intermolecular interactions that influence the compound's physical and chemical properties.

The molecular architecture of triazine compounds demonstrates characteristic planar arrangements for the central ring system, with substituent groups adopting specific orientations that minimize steric hindrance and maximize electronic stabilization. Crystallographic studies of related triazine derivatives have revealed that stable conformations are typically non-planar, with substituent groups rotated relative to the central triazine plane to optimize molecular geometry.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Fourier Transform Infrared spectroscopy provides comprehensive information about molecular vibrations and functional group identification through analysis of infrared absorption patterns. The technique relies on the principle that most molecules absorb infrared radiation at frequencies corresponding to specific bond vibrations, with measurements typically conducted over the wavenumber range of 4000 to 600 reciprocal centimeters. For triazine derivatives, Fourier Transform Infrared spectroscopy reveals characteristic absorption bands associated with carbon-nitrogen stretching vibrations, aromatic carbon-carbon stretching modes, and nitrogen-hydrogen bending vibrations.

The morpholino substituent in the target compound contributes distinctive absorption features related to carbon-oxygen and carbon-nitrogen bonds within the heterocyclic ring system. Aromatic substituents generate characteristic absorption patterns in the 1600 to 1450 reciprocal centimeter region, corresponding to aromatic carbon-carbon stretching vibrations. The technique's ability to simultaneously collect high-resolution spectral data across a broad frequency range provides significant advantages for comprehensive molecular characterization.

Ultraviolet-visible spectroscopy serves as a powerful tool for investigating electronic transitions and optical properties of triazine compounds. The method involves measuring absorption of electromagnetic radiation in the ultraviolet and visible regions, providing information about electronic energy levels and molecular orbital characteristics. For substituted triazines, ultraviolet-visible spectroscopy reveals important information about conjugation effects and electronic delocalization within the molecular framework.

Research investigations have demonstrated that 1,3,5-triazine derivatives exhibit distinctive ultraviolet absorption properties that can be accurately predicted using computational chemistry methods. Time-dependent density functional theory calculations have shown excellent agreement with experimental ultraviolet absorption data, enabling the development of quantitative structure-property relationships for triazine-based compounds. These relationships facilitate computer-aided design of new triazine derivatives with tailored optical properties.

The photostability characteristics of triazine compounds have been attributed to their ability to undergo excited-state deactivation through ultrafast excited-state proton transfer mechanisms. Intramolecular hydrogen bonding within these compounds provides the structural basis for excited-state proton transfer processes, which contribute to their exceptional photostability properties. Infrared spectroscopic studies have confirmed the presence of intramolecular hydrogen bonds that facilitate these deactivation pathways.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Theory)

Density functional theory represents the cornerstone of modern computational chemistry investigations for triazine compounds, providing accurate predictions of molecular structure, electronic properties, and spectroscopic characteristics. The theoretical framework utilizes Becke's three-parameter functional combined with Lee-Yang-Parr correlation functional (B3LYP) with various basis sets to optimize molecular geometries and calculate electronic properties. These computational approaches have proven particularly effective for investigating triazine derivatives, yielding results that demonstrate excellent agreement with experimental observations.

Molecular orbital analysis through density functional theory calculations reveals critical insights into the electronic structure of substituted triazines. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide fundamental information about chemical reactivity, electronic transitions, and potential applications in electronic devices. For triazine-based compounds, these calculations typically employ the 6-31G(d,p) basis set for ground-state geometry optimization, followed by time-dependent density functional theory calculations using larger basis sets for accurate prediction of optical properties.

Computational investigations of triazine derivatives have revealed that optimized molecular structures typically adopt non-planar conformations in their ground states. The energy gaps between highest occupied molecular orbital and lowest unoccupied molecular orbital levels vary systematically with substituent patterns, providing valuable information for molecular design strategies. These energy gap calculations serve as reliable predictors of optical absorption properties and electronic behavior.

Advanced computational studies have incorporated first-order hyperpolarizability calculations to investigate nonlinear optical properties of triazine compounds. These calculations provide insights into potential applications in photonic devices and nonlinear optical materials. The charge transfer characteristics revealed through molecular orbital analysis elucidate the electronic communication pathways within these molecular systems.

Molecular docking studies represent an additional computational approach that has been applied to triazine derivatives to investigate their interactions with biological targets. These studies utilize sophisticated algorithms to predict binding affinities and interaction modes, providing valuable information for pharmaceutical applications. The combination of density functional theory calculations with molecular docking investigations creates a comprehensive computational framework for understanding both electronic structure and biological activity.

Properties

IUPAC Name |

6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-3-7-15(8-4-1)20-17-22-18(21-16-9-5-2-6-10-16)24-19(23-17)25-11-13-26-14-12-25/h1-10H,11-14H2,(H2,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOUQFSYTZEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354736 | |

| Record name | 1,3,5-triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43167-79-9 | |

| Record name | 1,3,5-triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-N2,N4-diphenyl- (commonly referred to as 2,4-dianilino-6-(4-morpholinyl)-1,3,5-triazine) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H20N6O |

| Molecular Weight | 348.41 g/mol |

| CAS Number | 43167-79-9 |

| Melting Point | 194°C to 196°C |

| Purity | 97% |

The compound features a triazine core structure with various substituents that may influence its biological activity.

Anticancer Properties

Recent studies have indicated significant anticancer properties associated with triazine derivatives. For instance, derivatives of triazines have shown promising results against various cancer cell lines:

- In vitro Studies : Research has demonstrated that certain triazine derivatives exhibit potent cytotoxic effects against melanoma and breast cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of M against the MALME-3 M melanoma cell line .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways:

- Targeting Kinases : Triazine derivatives have been identified as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in regulating cell growth and metabolism .

- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Case Studies

- Study on MCF-7 Cell Line : A specific derivative demonstrated an IC50 value of against the MCF-7 breast cancer cell line, indicating its potential for further development in breast cancer therapies .

- HepG2 Cell Line Evaluation : Another study highlighted the efficacy of a triazine derivative against HepG2 cells (human hepatocellular carcinoma), achieving an IC50 value of .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of various triazine derivatives:

| Compound Name | Cell Line | IC50 Value (μM) |

|---|---|---|

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)] | MALME-3 M | |

| Triazine Derivative A | MCF-7 | |

| Triazine Derivative B | HepG2 | |

| Triazine Derivative C | HeLa |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes selective nucleophilic substitution at electron-deficient positions. While the target compound lacks labile chlorine atoms (unlike precursor compounds such as cyanuric chloride), its morpholino group can act as a leaving group under specific conditions:

Mechanistic Insight :

The morpholino group’s lone pair on the oxygen atom stabilizes transition states during substitution, enabling displacement by stronger nucleophiles (e.g., amines, alkoxides) .

Oxidation and Reduction Reactions

The triazine core and substituents participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, 3 hr | 6-morpholino-N²,N⁴-diphenyl-1,3,5-triazine-2,4-diamine N-oxide | Partial ring decomposition |

| H₂O₂ (30%) | Acetic acid, RT, 24 hr | Morpholine ring-opened sulfone derivative | Trace yield |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50 psi, 6 hr | Saturated hexahydrotriazine derivative | 41% |

| NaBH₄ | THF, reflux, 2 hr | No reaction | – |

Reduction of the triazine ring is limited due to aromatic stabilization, requiring harsh conditions .

Electrophilic Aromatic Substitution

The phenyl groups undergo electrophilic substitution at the para positions:

Regioselectivity : Electron-withdrawing triazine core directs electrophiles to the phenyl para positions .

Coordination Chemistry

The triazine nitrogen atoms act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 2 hr | Mononuclear Cu(II) complex | Catalytic oxidation |

| AgNO₃ | DMSO, 60°C, 12 hr | Polymeric Ag(I) network | Antimicrobial activity |

Stoichiometric studies indicate a 1:2 (metal:ligand) binding mode .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 6-morpholino-N²-(4-biphenyl)-N⁴-phenyl-1,3,5-triazine-2,4-diamine | 58% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu, toluene | Functionalized triazine with tertiary amines | 49% |

Cross-coupling is constrained by steric hindrance from the morpholino group .

Photochemical Reactions

UV irradiation induces ring-opening and dimerization:

| Conditions | Product | Quantum Yield |

|---|---|---|

| λ = 254 nm, benzene, 6 hr | Bicyclic aziridine derivative | 0.12 |

| λ = 365 nm, O₂, 12 hr | Triazine N-oxide dimer | 0.05 |

Photoreactivity is attributed to the triazine’s π→π* transitions .

Acid/Base-Mediated Reactions

Protonation occurs at the triazine ring nitrogens:

| Medium | Observed Change | pKa (estimated) |

|---|---|---|

| HCl (conc.) | Solubility increase (dihydrochloride salt formation) | 3.2 (N1), 5.8 (N3) |

| NaOH (10%) | Morpholino ring hydrolysis | – |

Base-induced hydrolysis of the morpholino group yields ethanolamine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Studies

Role of the Morpholino Group: The morpholino substituent in the benchmark compound enhances water solubility and hydrogen-bonding capacity, critical for target engagement. Replacing morpholino with piperazinyl (e.g., 6-[(4-phenylpiperazinyl)methyl]-N2-p-tolyl-1,3,5-triazine-2,4-diamine) introduces basicity, improving interaction with charged residues in enzymes like cysteine proteases .

Electron-Donating vs. Electron-Withdrawing Substituents :

- Methoxy groups (e.g., 4b in ) increase electron density on the triazine ring, stabilizing interactions with hydrophobic enzyme pockets.

- Trifluoromethyl groups (e.g., ) enhance metabolic stability and binding affinity to targets like LPAAT-β, a key enzyme in tumor cell survival.

Steric Effects: Derivatives with bulky substituents (e.g., 4-methylpiperidino in ) exhibit improved antileukemic activity due to better fit into the topoisomerase II active site. Conversely, smaller groups like chloro (e.g., ) are preferred for synthetic flexibility as intermediates.

Therapeutic Potential: The benchmark compound and its trifluoromethyl derivative () show selective toxicity toward tumor cells, sparing normal cells. 4-Methylpiperidino derivatives () demonstrate broad-spectrum antileukemic activity, with IC₅₀ values comparable to clinical chemotherapeutics.

Preparation Methods

Microwave-Assisted One-Pot Synthesis

A highly efficient and modern approach involves a microwave-assisted one-pot reaction combining cyanoguanidine, aromatic aldehydes, and arylamines under acidic conditions. This method proceeds via:

- Initial formation of an intermediate through condensation.

- A base-induced Dimroth rearrangement.

- Spontaneous dehydrogenation and aromatization yielding the 6, N2-diaryl-1,3,5-triazine-2,4-diamine derivatives.

This method provides high yields and shorter reaction times compared to conventional heating methods. The microwave irradiation facilitates rapid formation of the triazine ring and subsequent substitutions without the need for isolation of intermediates.

Table 1: Key Features of Microwave-Assisted Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | Cyanoguanidine, aromatic aldehyde, arylamine, HCl, microwave irradiation | Intermediate formation |

| Rearrangement & Aromatization | Base treatment | Formation of 6, N2-diaryl-1,3,5-triazine-2,4-diamine |

Chlorination and Nucleophilic Aromatic Substitution (NAr)

Another approach involves the synthesis of 2,4-dichloro-6-substituted triazines followed by nucleophilic aromatic substitution with amines such as morpholine and anilines to introduce the desired substituents:

- Starting from 6-substituted triazine-2,4-dione derivatives.

- Chlorination using reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at elevated temperatures (80–110 °C) to yield 2,4-dichloro-6-substituted triazines.

- Subsequent displacement of chlorine atoms by nucleophilic amines (morpholine and diphenylamines) under basic or anhydrous conditions.

This method is well-documented for the preparation of various substituted triazines and allows for selective substitution at the 6-position with morpholinyl groups and at the 2,4-positions with diphenylamine moieties.

Table 2: Chlorination and Nucleophilic Substitution Conditions

| Step | Reagents/Conditions | Product |

|---|---|---|

| Chlorination | POCl3, PCl5, 80–110 °C | 2,4-Dichloro-6-substituted triazine |

| Nucleophilic Substitution | Morpholine and diphenylamine, base, anhydrous conditions | 6-(4-morpholinyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine |

Detailed Reaction Mechanisms and Conditions

- Dimroth Rearrangement : In the microwave-assisted method, the initial condensation product undergoes a Dimroth rearrangement, a well-known process in heterocyclic chemistry where the ring nitrogen atoms rearrange, facilitating the formation of the triazine core with desired substitution.

- Dehydrogenation and Aromatization : The rearranged intermediate spontaneously undergoes dehydrogenation under the reaction conditions, stabilizing the aromatic triazine ring system.

- Chlorination Step : The use of POCl3 and PCl5 converts hydroxyl or keto groups on the triazine ring into chlorides, activating the ring for nucleophilic substitution.

- Nucleophilic Aromatic Substitution : The chlorine atoms on the triazine ring are displaced by nucleophilic amines such as morpholine (for the 6-position) and diphenylamine (for the 2 and 4 positions), often under basic or anhydrous conditions to ensure high selectivity and yield.

Research Findings and Comparative Analysis

| Method | Advantages | Limitations | Yield Range | Reaction Time |

|---|---|---|---|---|

| Microwave-Assisted One-Pot | Rapid synthesis, high yield, fewer steps | Requires microwave reactor | Typically >70% | Minutes to 1 hour |

| Chlorination + NAr | Well-established, scalable, selective | Multiple steps, harsh reagents | Variable (50-80%) | Several hours |

Microwave-assisted synthesis is favored for rapid library synthesis and screening due to its speed and efficiency, while the chlorination followed by nucleophilic substitution is preferred for large-scale and industrial preparations due to scalability and control over substitution patterns.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Mechanistic Highlights | Typical Applications |

|---|---|---|---|

| Microwave-Assisted One-Pot | Cyanoguanidine, aromatic aldehydes, arylamines, HCl, microwave irradiation | Dimroth rearrangement, aromatization | Rapid synthesis of diaryl triazines |

| Chlorination + Nucleophilic Substitution | POCl3, PCl5 chlorination; morpholine, diphenylamine substitution under base or anhydrous conditions | Chlorination activation, NAr substitution | Scalable synthesis of substituted triazines |

Q & A

Advanced Research Question

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., via protonation of amine groups) .

- Structural Modifications : Introducing polar groups (e.g., trifluoromethoxy or morpholino substituents) enhances hydrophilicity, as seen in derivatives with 4-(trifluoromethoxy)phenyl groups .

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% v/v) to dissolve hydrophobic derivatives for in vitro assays .

Challenge : Balancing solubility with membrane permeability requires iterative SAR studies .

What in silico methods predict the compound’s biological activity?

Advanced Research Question

- 3D-QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with antiproliferative activity (e.g., IC values against leukemia cells) .

- Molecular Docking : Identifies binding interactions with targets like dihydrofolate reductase (DHFR), where morpholino groups may occupy hydrophobic pockets .

Validation : Compare docking scores with experimental IC data to refine predictive models .

How do structural modifications influence antiproliferative activity?

Q. Advanced SAR Focus

- Electron-Withdrawing Groups : 4-Chlorophenyl substituents increase cytotoxicity (e.g., IC = 2.1 µM vs. leukemia cells) compared to methyl groups (IC = 8.3 µM) .

- Morpholino vs. Piperidine : Morpholino derivatives exhibit superior solubility and target engagement due to oxygen’s hydrogen-bonding capacity .

Experimental Design : Synthesize analogs with systematic substituent variations (e.g., halogens, alkoxy groups) and screen against standardized cancer cell panels .

How to resolve contradictions in reported biological activity data?

Data Analysis Focus

Discrepancies in antitumor efficacy (e.g., varying IC values) may arise from:

- Assay Conditions : Differences in cell lines (e.g., CCRF-CEM vs. HL-60), serum concentrations, or incubation times .

- Compound Stability : Hydrolysis under physiological pH may alter active species; monitor stability via HPLC .

Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin) for cross-study comparisons .

What reaction conditions improve yield in nucleophilic substitution?

Q. Advanced Synthesis Challenge

- Catalysts : Use N-ethyl-N-isopropylpropan-2-amine (DIPEA) to deprotonate amines, accelerating substitution at the triazine C-6 position .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) at 100–120°C enhance reactivity of aryl amines .

Case Study : Reaction of 4-fluoroaniline with intermediate 6 achieved 55% yield under reflux in DMF for 19 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.